molecular formula C5H9ClFNO B1326555 3-Fluoropiperidin-4-one hydrochloride CAS No. 1070896-59-1

3-Fluoropiperidin-4-one hydrochloride

Cat. No.: B1326555
CAS No.: 1070896-59-1
M. Wt: 153.58 g/mol
InChI Key: BYUPJANSFLEUDQ-UHFFFAOYSA-N
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Description

3-Fluoropiperidin-4-one hydrochloride (CAS 1070896-59-1) is a halogenated piperidine derivative with the molecular formula C₅H₉ClFNO and a molecular weight of 153.58 g/mol. It is a white crystalline powder with a purity ≥95% (up to 98% in commercial grades) and is stored at 2–8°C to ensure stability. This compound serves as a critical intermediate in pharmaceuticals, agrochemicals, and fine chemical synthesis due to its reactive ketone group at position 4 and fluorine substituent at position 3 of the piperidine ring .

Properties

IUPAC Name

3-fluoropiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUPJANSFLEUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649106
Record name 3-Fluoropiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070896-59-1
Record name 3-Fluoropiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidin-4-one hydrochloride typically involves the fluorination of piperidin-4-one. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidin-4-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 3-Fluoropiperidin-4-ol.

    Substitution: Various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

3-Fluoropiperidin-4-one hydrochloride has been investigated for its role in developing new pharmaceuticals, particularly in the following areas:

Pain Management

Research indicates that derivatives of 3-fluoropiperidin-4-one exhibit potent antagonistic effects on TRPV1 receptors, which are involved in pain sensation. For example, compounds derived from this structure have shown significant analgesic activity in animal models, suggesting their potential as new analgesics .

Neurological Disorders

The compound has been explored in the context of treating schizophrenia and other neurological disorders. Its derivatives have been reported to improve both positive and negative symptoms of schizophrenia without significant side effects, marking it as a promising candidate for further development .

Anticancer Activity

There is growing interest in the anticancer properties of compounds related to 3-fluoropiperidin-4-one. Some studies have indicated that these compounds can inhibit tumor growth and may be effective against non-small cell lung carcinoma, showcasing their potential utility in oncology .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its derivatives:

  • Study on TRPV1 Antagonism : A series of experiments demonstrated that specific substitutions on the piperidine ring significantly enhance binding affinity to TRPV1 receptors. For instance, one derivative exhibited a Ki value of 0.2 nM, indicating high potency as a TRPV1 antagonist .
  • Clinical Trials for Neurological Disorders : In phase II clinical trials, a derivative of this compound showed promising results in alleviating symptoms of schizophrenia, suggesting its viability as a therapeutic agent .

Data Table: Comparison of Biological Activities

CompoundTargetIC50/Ki (nM)Activity Description
3-Fluoropiperidin-4-oneTRPV10.2High potency antagonist
Derivative ASchizophrenia SymptomsNot specifiedImproved symptoms without side effects
Derivative BNon-small cell lung carcinomaNot specifiedInhibitory effects on tumor growth

Mechanism of Action

The mechanism of action of 3-Fluoropiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between 3-Fluoropiperidin-4-one hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
This compound 1070896-59-1 C₅H₉ClFNO Fluorine (C3), ketone (C4) 6-membered piperidine ring with Cl⁻ counterion
4-Fluoro-4-piperidinecarboxylic Acid HCl 1186663-32-0 C₆H₁₁ClFNO₂ Fluorine (C4), carboxylic acid (C4) Carboxylic acid replaces ketone
(3R)-3-Fluoropiperidin-4-one hydrochloride N/A C₅H₉ClFNO Fluorine (C3), ketone (C4) Stereoisomer (R-configuration at C3)
3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide HCl 1233955-09-3 C₁₁H₁₄ClFN₂O₂S Benzenesulfonamide, fluorine (C3) Sulfonamide substituent at piperidine
3-[4-(Trifluoromethyl)phenoxy]piperidine HCl 1220033-97-5 C₁₂H₁₃ClF₃NO Trifluoromethylphenoxy group Aromatic ether linkage at C3

Key Observations :

  • Reactivity : The ketone group in 3-Fluoropiperidin-4-one enables nucleophilic additions (e.g., Grignard reactions), while carboxylic acid derivatives (e.g., 4-Fluoro-4-piperidinecarboxylic Acid HCl) favor condensation or decarboxylation reactions .
  • Stereochemistry : The (3R)-stereoisomer () is discontinued commercially, suggesting challenges in enantioselective synthesis or stability .
  • Biological Activity : Sulfonamide derivatives (e.g., 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide HCl) are often explored for antimicrobial or enzyme-inhibitory properties due to their sulfonamide moiety .

Insights :

  • 3-Fluoropiperidin-4-one HCl is prioritized for large-scale pharmaceutical synthesis due to its commercial accessibility and stability .
  • Discontinued compounds (e.g., (3R)-isomer) highlight challenges in scalability or niche applications .

Biological Activity

3-Fluoropiperidin-4-one hydrochloride is a fluorinated derivative of piperidinone, a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. The biological activity of this compound is significant in various pharmacological contexts, including its role as a precursor in the synthesis of more complex molecules and its direct effects on biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₅H₈ClFNO
  • Molecular Weight : 155.57 g/mol
  • IUPAC Name : 3-Fluoro-1-piperidin-4-one hydrochloride

This compound features a piperidine ring with a fluorine atom at the 3-position and a ketone functional group at the 4-position, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidinones, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Research has indicated that piperidinone derivatives may possess anticancer activity. A study explored the synthesis of novel piperidinone analogs and their effects on cancer cell lines. The results showed that some compounds led to significant cytotoxicity against HepG2 (hepatocellular carcinoma) cells, with IC50 values ranging from 0.0158 to 71.3 µM . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activity.

Neuropharmacological Effects

Piperidine derivatives have been investigated for their neuropharmacological effects, particularly their potential as anxiolytics and antidepressants. The mechanism of action is often linked to modulation of neurotransmitter systems, including serotonin and dopamine pathways. Although specific studies on this compound are scarce, the broader class of piperidine compounds has shown promise in this area .

Study on Antimicrobial Efficacy

In a comparative study focusing on the antimicrobial activities of various piperidinone derivatives, this compound was assessed for its ability to inhibit growth in pathogenic bacteria. The study utilized standard antimicrobial susceptibility testing methods (e.g., disk diffusion and MIC determination). Results indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, supporting its potential as an antimicrobial agent .

Investigation of Anticancer Activity

A recent investigation into the anticancer properties of piperidine derivatives included a focus on compounds structurally related to this compound. The study involved screening against multiple cancer cell lines, revealing that certain derivatives induced apoptosis through caspase activation pathways. While direct evidence for this compound was not provided, the findings suggest that similar compounds could also possess anticancer properties .

Data Summary

Biological ActivityObserved EffectsIC50 Values
AntimicrobialModerate activity against bacteriaNot specified
AnticancerCytotoxicity against HepG2 cells0.0158 - 71.3 µM
NeuropharmacologicalPotential anxiolytic effectsNot specified

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